Ethyl 4,5-dimethylfuran-2-carboxylate
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Overview
Description
Ethyl 4,5-dimethylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as acetylacetone and ethyl bromopyruvate, are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Ethyl 4,5-dimethylfuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in medicinal and biological applications .
Comparison with Similar Compounds
Ethyl 4,5-dimethylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Ethyl 5-methylfuran-2-carboxylate: Similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
Methyl 4,5-diethyl-2-furan-3-carboxylate: Another furan derivative with variations in the alkyl groups attached to the furan ring.
Furan-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical behavior and applications.
Biological Activity
Ethyl 4,5-dimethylfuran-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a furan derivative, which is characterized by a five-membered aromatic ring containing oxygen. The molecular formula is C9H10O3, and it has been noted for its reactivity and ability to participate in various biochemical reactions.
Target Interactions
Furan derivatives like this compound interact with various biological targets, including enzymes and receptors. These interactions can lead to both activation and inhibition of specific pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of other organic compounds .
- Cell Signaling : The compound modulates cell signaling pathways that influence gene expression and cellular metabolism. For instance, it can affect transcription factors that regulate metabolic enzymes.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of furan derivatives. For example, derivatives similar to this compound have been identified as inhibitors of the H5N1 influenza virus. In one study, a related compound exhibited an effective concentration (EC50) of 1.25 μM against the virus . The structure-activity relationship (SAR) indicated that modifications to the furan ring significantly influence antiviral potency.
Antitumor Activity
This compound has also shown promise in cancer research. Its derivatives have been evaluated for their anticancer properties, particularly against breast cancer cell lines. A study reported that compounds derived from furan exhibited selective cytotoxicity against MCF-7 breast cancer cells, suggesting potential for therapeutic development .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This characteristic is critical for compounds intended for systemic therapeutic applications.
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological activity of this compound. In animal models:
- Low Doses : Minimal physiological impact was observed.
- High Doses : Toxic effects were noted, including liver and kidney damage. Specific thresholds were identified where adverse effects increased dramatically.
Long-term Stability and Effects
In laboratory settings, prolonged exposure to this compound has shown sustained effects on cellular functions such as gene expression and enzyme activity. Over time, degradation products formed may also contribute to its biological activity.
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4,5-dimethylfuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)7(3)12-8/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNABQXJWGCCGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556405 |
Source
|
Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119155-04-3 |
Source
|
Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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